

A Technical Guide to the Solubility of Acetone Phenylhydrazone in Common Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetone phenylhydrazone*

Cat. No.: *B1666501*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone phenylhydrazone is a chemical compound with the formula C9H12N2. It is synthesized from the condensation reaction of acetone and phenylhydrazine. This compound serves as a valuable intermediate in various organic syntheses, including the Fischer indole synthesis, and is also investigated for its potential biological activities. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, handling, and application in research and development. This technical guide provides an in-depth overview of the solubility of **acetone phenylhydrazone**, methods for its determination, and its physicochemical properties.

Physicochemical Properties of Acetone Phenylhydrazone

Property	Value/Description	Reference
Appearance	Yellow oily liquid or crystalline solid.	[1] [2]
Molecular Formula	C9H12N2	[1]
Molecular Weight	148.21 g/mol	[3]
Boiling Point	~226.3°C at 760 mmHg	[4]
Density	~0.94 g/cm³	[4] [5]
Water Solubility	Limited solubility.	[1] [2]

Qualitative Solubility of Acetone Phenylhydrazone

Quantitative solubility data for **acetone phenylhydrazone** in a range of organic solvents is not extensively available in the public domain. However, qualitative descriptions from various sources provide a good indication of its solubility characteristics.

Solvent	Solubility	Reference
Ethanol	Soluble, Moderate solubility	[1] [2]
Diethyl Ether	Moderate solubility	[2]
Dimethyl Sulfoxide (DMSO)	Soluble	[1] [6]
General Organic Solvents	Soluble	[1]

The synthesis of **acetone phenylhydrazone** often involves its extraction from an aqueous solution using diethyl ether, which further confirms its solubility in this solvent.[\[7\]](#)

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a compound like **acetone phenylhydrazone** in a given solvent. This method is based on common laboratory practices for solubility determination.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

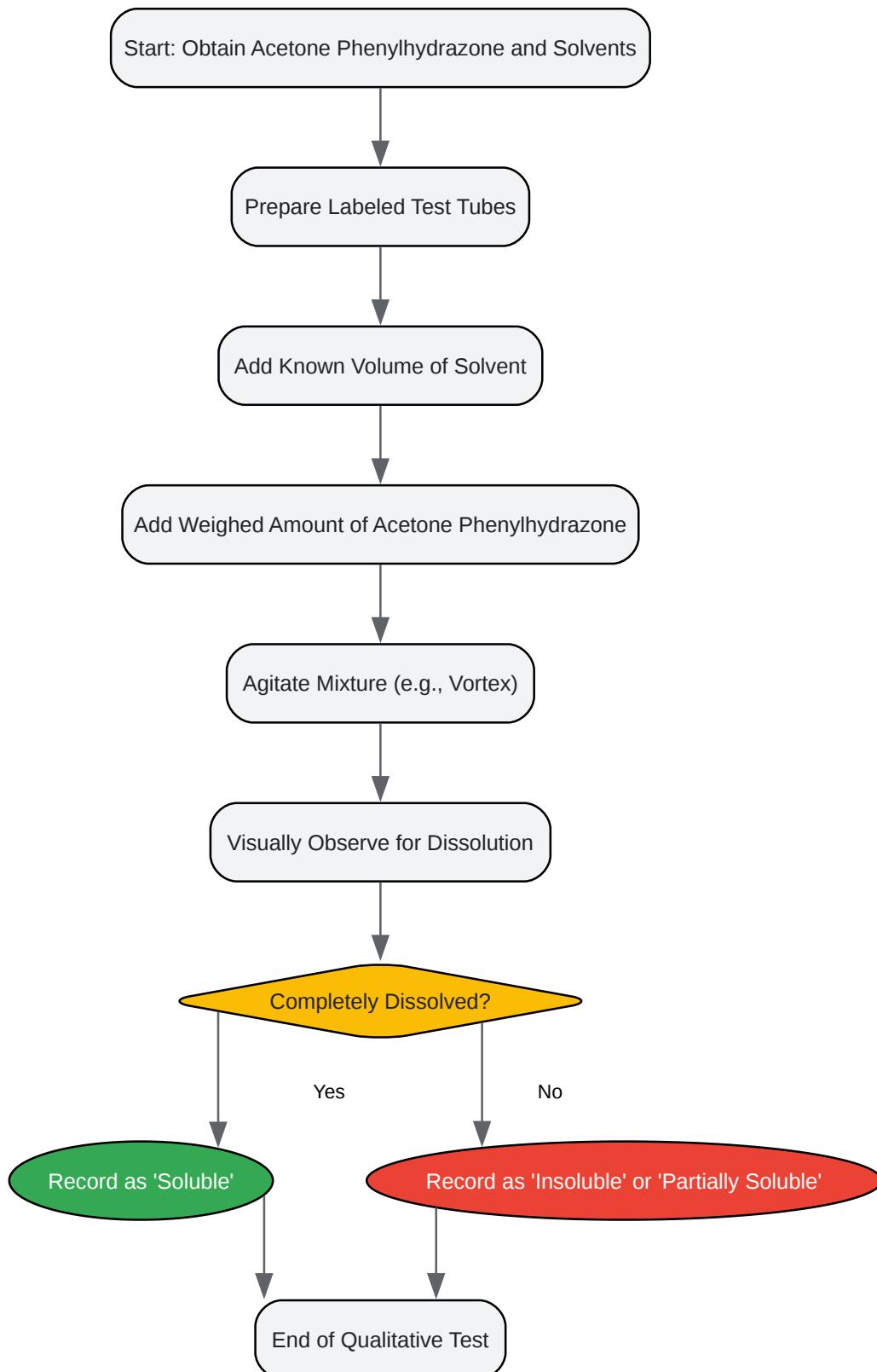
Objective: To determine the qualitative and semi-quantitative solubility of **acetone phenylhydrazone** in a selected organic solvent at a specific temperature (e.g., room temperature).

Materials:

- **Acetone phenylhydrazone**
- Selected organic solvent (e.g., ethanol, diethyl ether, acetone, ethyl acetate, dichloromethane)
- Small test tubes or vials
- Spatula
- Vortex mixer or magnetic stirrer
- Graduated pipettes or micropipettes
- Analytical balance
- Constant temperature bath (optional)

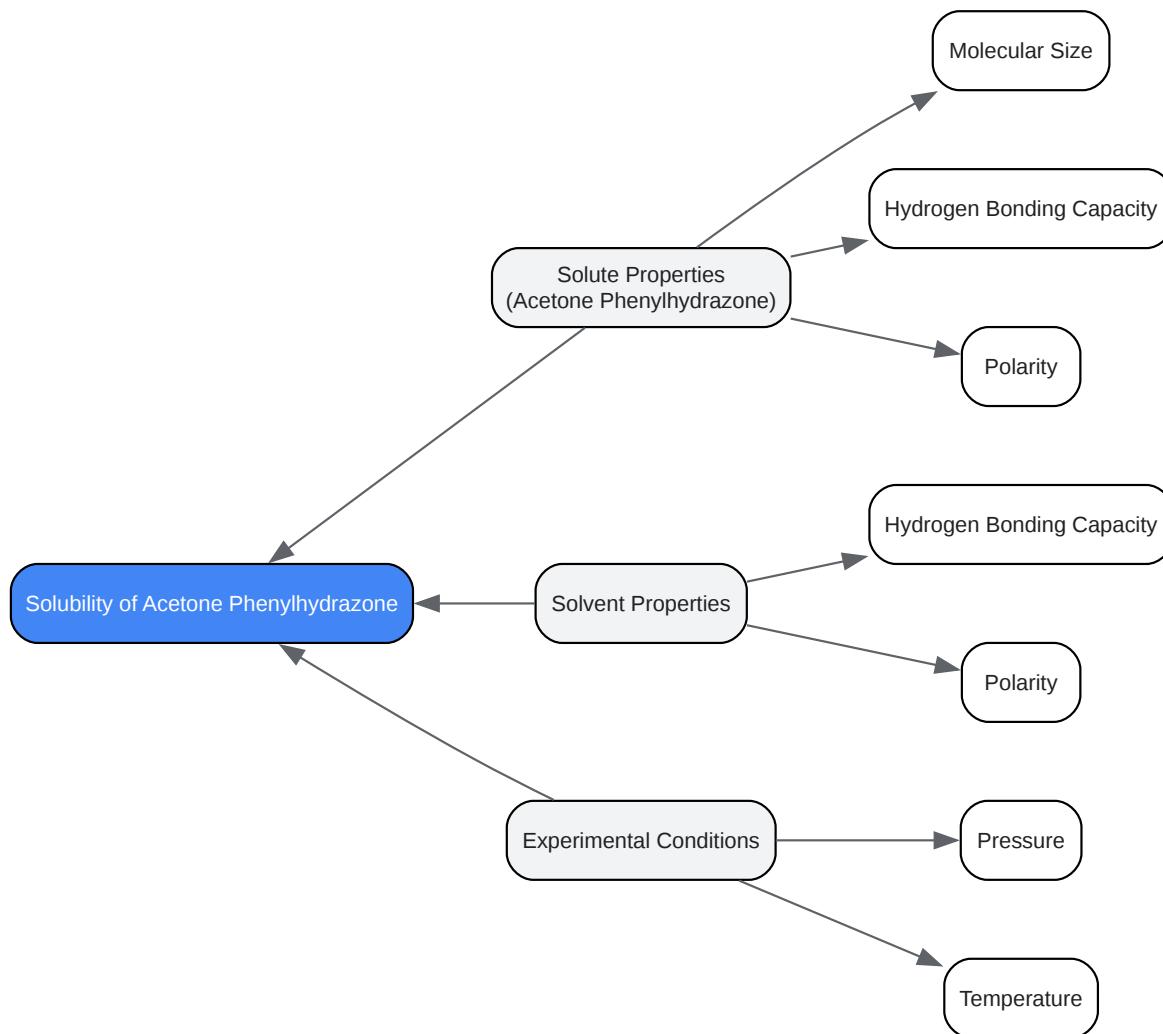
Procedure:

- Preparation:
 - Ensure all glassware is clean and dry.
 - Label test tubes for each solvent to be tested.
 - If temperature control is desired, set the constant temperature bath to the target temperature.
- Qualitative Solubility Determination:
 - Add approximately 1 mL of the selected solvent to a labeled test tube.


- Add a small, visually estimated amount (e.g., 10-20 mg) of **acetone phenylhydrazone** to the solvent.
- Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.
- Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If the solid remains undissolved, it is "insoluble." If some but not all of the solid dissolves, it is "partially soluble."
- Semi-Quantitative Solubility Determination (Saturation Method):
 - Accurately weigh a small amount of **acetone phenylhydrazone** (e.g., 25 mg) and add it to a test tube.^[9]
 - Add a small, measured volume of the solvent (e.g., 0.5 mL) to the test tube.
 - Agitate the mixture until the solid is fully dissolved.
 - Continue adding small, accurately weighed portions of **acetone phenylhydrazone**, agitating thoroughly after each addition, until a small amount of solid remains undissolved, indicating a saturated solution.
 - Record the total mass of **acetone phenylhydrazone** and the total volume of solvent used.
 - Calculate the approximate solubility in g/L or mg/mL.

Safety Precautions:

- Always handle chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[3]
- Consult the Safety Data Sheet (SDS) for **acetone phenylhydrazone** and the solvents being used for specific handling and disposal instructions.^{[3][12]}


Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for qualitative solubility determination.

[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility of organic compounds.

Conclusion

While precise quantitative data on the solubility of **acetone phenylhydrazone** in various organic solvents is sparse in readily accessible literature, qualitative assessments consistently indicate its solubility in common polar organic solvents such as ethanol, diethyl ether, and DMSO, with limited solubility in water. For research and development purposes, it is recommended that solubility be determined experimentally under the specific conditions of interest, following a systematic protocol as outlined in this guide. The provided workflows offer a clear framework for conducting such experiments and for understanding the fundamental principles governing the solubility of this and other organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Acetone phenylhydrazone (EVT-257106) | 103-02-6 [evitachem.com]
- 2. CAS 103-02-6: 2-Propanone, 2-phenylhydrazone | CymitQuimica [cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Acetone phenylhydrazone | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. prepchem.com [prepchem.com]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. aksci.com [aksci.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Acetone Phenylhydrazone in Common Organic Solvents]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1666501#solubility-of-acetone-phenylhydrazone-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com